2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde or ketone under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole with glyoxal in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 3-Methyl-1-phenyl-1H-pyrazol-5-one
- 1-Methyl-5-hydroxy-1H-pyrazole
Uniqueness
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-hydroxy-1-(1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(2-7-8)6(10)4-9/h2-3,9H,4H2,1H3 |
InChI Key |
SJKGCISXGXWMIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CO |
Origin of Product |
United States |
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